
N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide is a complex organic compound that features an acridine moiety, a hydroxyethoxy group, and a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the acridine derivative, followed by the introduction of the hydroxyethoxy group and the methanesulfonamide group. Common reagents might include acridine, ethylene oxide, and methanesulfonyl chloride. Reaction conditions often involve controlled temperatures and the use of catalysts or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules like DNA.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Could be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide would likely involve its interaction with DNA or proteins. The acridine moiety can intercalate into DNA, disrupting its function and potentially leading to cell death. The hydroxyethoxy and methanesulfonamide groups might enhance its solubility and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Mitoxantrone: An anticancer drug with a similar acridine structure.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which might confer unique properties in terms of solubility, binding affinity, and biological activity.
Propriétés
| 80266-45-1 | |
Formule moléculaire |
C22H21N3O4S |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
N-[4-(acridin-9-ylamino)-3-(2-hydroxyethoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O4S/c1-30(27,28)25-15-10-11-20(21(14-15)29-13-12-26)24-22-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)22/h2-11,14,25-26H,12-13H2,1H3,(H,23,24) |
Clé InChI |
SIHRZECBNKTYOJ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


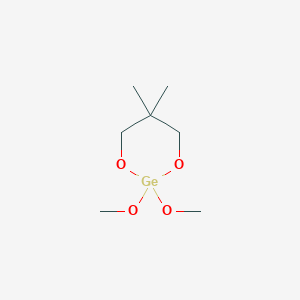
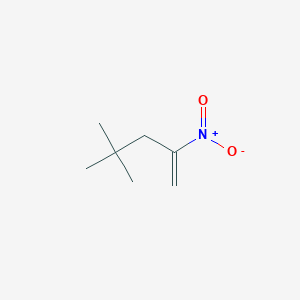
![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/no-structure.png)
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)
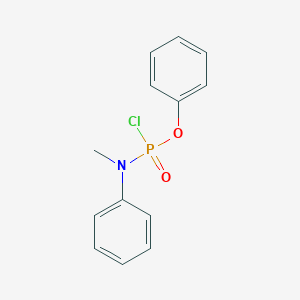
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
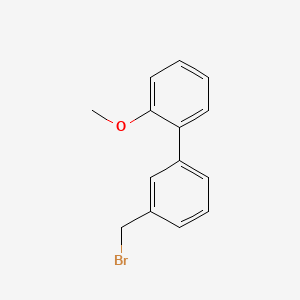
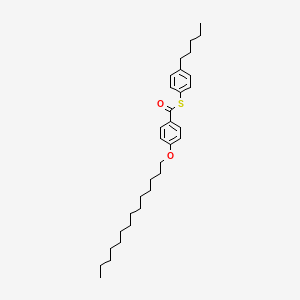

![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
